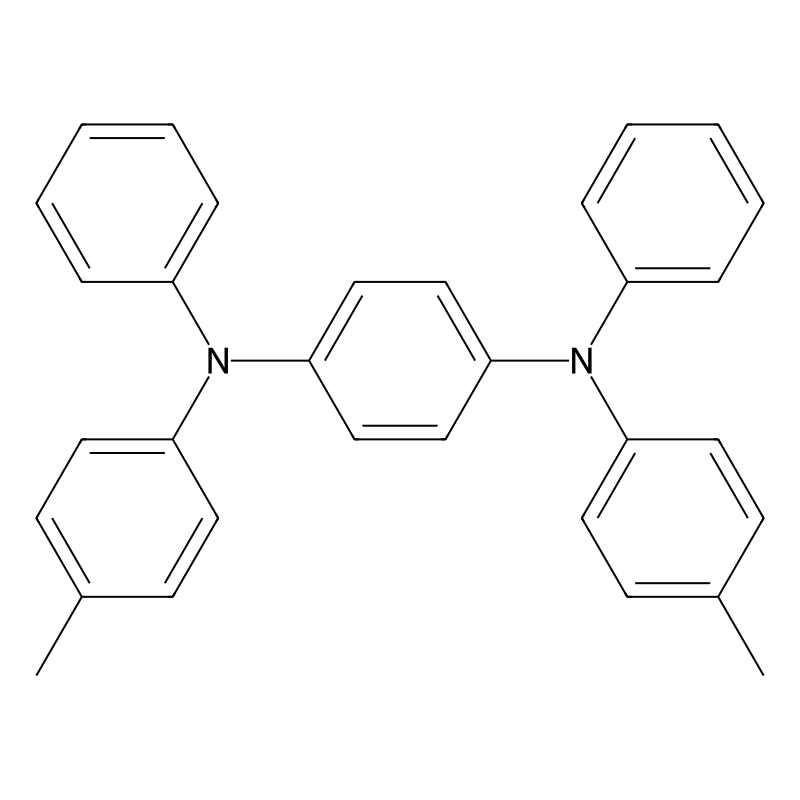

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is an organic molecule synthesized through various methods, including the Ullmann condensation and the Buchwald-Hartwig amination reaction. [, ] Research studies have employed different techniques to characterize the synthesized compound, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine possesses properties that might be relevant for various scientific applications, including:

- Organic Light-Emitting Diodes (OLEDs): Studies have explored the potential of this compound as a host material in OLEDs due to its thermal and chemical stability, good film-forming properties, and ability to transport charge carriers. [, ]

- Sensors: Research has investigated the use of this molecule in the development of chemical sensors due to its potential for selective binding to specific molecules.

- Polymers: Studies have explored the incorporation of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine into polymeric materials to improve their thermal stability, mechanical properties, and potential applications in various fields.

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is an organic compound characterized by its complex aromatic structure. It features two diphenyl groups and two p-tolyl groups attached to a central benzene ring, with amino groups at the 1 and 4 positions. This compound belongs to the class of diamines and is known for its role as a hole transport material in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport properties and thermal stability .

The chemical behavior of N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine can be explored through various reactions:

- Electrophilic Substitution: The presence of amino groups makes the compound susceptible to electrophilic aromatic substitution, allowing for further functionalization.

- Oxidation: Under oxidative conditions, the amino groups can be converted into nitro or other functional groups, altering the electronic properties of the compound.

- Complexation: The compound can form complexes with various metal ions, which may enhance its properties for specific applications .

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine can be synthesized through several methods:

- Amination Reactions: The synthesis typically involves a two-step process where p-toluidine is reacted with an appropriate benzaldehyde derivative in the presence of a catalyst to form an intermediate. This intermediate is then subjected to further amination to yield the final product.

- Condensation Reactions: Another method involves the direct condensation of p-toluidine with diphenylamine under acidic conditions, followed by purification processes such as recrystallization or chromatography .

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine is primarily utilized in:

- Organic Electronics: It serves as an effective hole transport material in OLEDs and OPVs, enhancing device performance by facilitating charge transport.

- Photonic Devices: Its optical properties make it suitable for use in photonic applications where light emission and absorption are critical.

- Chemical Sensors: The compound's ability to interact with various analytes allows it to be employed in sensor technologies .

Interaction studies involving N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine focus on its behavior in mixed systems with other materials. For instance:

- Charge Transfer Complexes: Studies have shown that this compound can form charge transfer complexes with electron acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ), which can enhance its electronic properties.

- Blends with Polymers: Its interactions when blended with polymer matrices have been investigated to improve the mechanical and electrical properties of composite materials .

Several compounds share structural similarities with N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N'-Diphenylbenzidine | Contains two diphenyl groups without p-tolyl substituents | Simpler structure; used widely in OLEDs |

| N,N'-Di-p-tolylbenzidine | Similar p-tolyl substituents but lacks diphenyl groups | Enhanced solubility compared to diphenyl derivatives |

| N,N'-Di-naphthalen-1-amine | Contains naphthalene rings instead of phenylene groups | Exhibits different electronic properties due to naphthalene's conjugation |

| N,N'-Di(3-methylphenyl)-N,N'-diphenylbenzidine | Similar structure with methyl substitutions | Improved thermal stability and charge mobility |

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine stands out due to its combination of diphenyl and p-tolyl groups that optimize both thermal stability and charge transport capabilities for electronic applications. Its unique structural arrangement allows it to effectively balance solubility and performance in organic electronic devices .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant